molecular formula C11H15NO B13710778 3-(3-Methoxy-5-methylphenyl)azetidine

3-(3-Methoxy-5-methylphenyl)azetidine

Cat. No.: B13710778
M. Wt: 177.24 g/mol
InChI Key: QONGYTNEMHWVIF-UHFFFAOYSA-N
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Description

3-(3-Methoxy-5-methylphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-5-methylphenyl)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is an efficient way to synthesize functionalized azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of azetidine synthesis, such as the use of microwave irradiation and efficient cyclocondensation reactions, can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-5-methylphenyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines.

Scientific Research Applications

3-(3-Methoxy-5-methylphenyl)azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-5-methylphenyl)azetidine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)azetidine: Similar structure but lacks the methyl group.

    3-(3-Methylphenyl)azetidine: Similar structure but lacks the methoxy group.

    3-(3-Methoxy-4-methylphenyl)azetidine: Similar structure with a different position of the methyl group.

Uniqueness

3-(3-Methoxy-5-methylphenyl)azetidine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its similar compounds.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(3-methoxy-5-methylphenyl)azetidine

InChI

InChI=1S/C11H15NO/c1-8-3-9(10-6-12-7-10)5-11(4-8)13-2/h3-5,10,12H,6-7H2,1-2H3

InChI Key

QONGYTNEMHWVIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)C2CNC2

Origin of Product

United States

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